molecular formula C12H18N2O3 B14353953 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- CAS No. 92932-39-3

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl-

Cat. No.: B14353953
CAS No.: 92932-39-3
M. Wt: 238.28 g/mol
InChI Key: QCLPMORXHSWOIF-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is a chemical compound with the molecular formula C10H14N2O3This compound is a derivative of barbituric acid and is characterized by its pyrimidine ring structure with cyclohexyl and dimethyl substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- typically involves the reaction of diethyl malonate with N-cyclohexylurea under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexylpyrimidine-2,4,6-trione
  • 1-Cyclohexylbarbituric acid
  • 1-Cyclohexylperhydropyrimidin-2,4,6-trion

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

92932-39-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

1-cyclohexyl-3,5-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O3/c1-8-10(15)13(2)12(17)14(11(8)16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

QCLPMORXHSWOIF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C

Origin of Product

United States

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